8-Fluoro-3-iodoquinoline

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-fluoro-3,4-dihydroisoquinoline, a compound structurally related to 8-Fluoro-3-iodoquinoline, has been achieved through a directed ortho-lithiation reaction. This intermediate has been utilized in various transformations, including fluorine–amine exchange to yield 8-amino-3,4-dihydroisoquinolines, which are precursors for 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, reduction and alkylation reactions have led to the creation of novel 1,2,3,4-tetrahydroisoquinoline derivatives, which are valuable for the synthesis of potential central nervous system drug candidates .

Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-iodoquinoline-related compounds has been extensively studied. For instance, the crystal structures of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones have been determined, revealing non-planar ligands existing in their thioamide tautomeric forms. These ligands coordinate with metal centers such as Co(III), Ni(II), and Cu(II) to form complexes with octahedral and square planar geometries . Furthermore, the reaction of phosphorus pentafluoride with 8-trimethylsiloxyquinoline has been studied, resulting in oxinato-fluorophosphoranes with a previously unobserved intramolecular N→P coordinate bond, indicating a strong interaction between the nitrogen atom of the quinoline and the phosphorus atom .

Chemical Reactions Analysis

8-Fluoro-3-iodoquinoline and its derivatives have been involved in various chemical reactions. For example, 8-hydroxyquinoline derivatives have been used to develop metal ion sensors, such as fluoroionophores and chemodosimeters, which exhibit selective fluorescence enhancement or quenching in the presence of specific metal ions like Hg2+ . These reactions are crucial for the development of selective sensors for environmental and biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Fluoro-3-iodoquinoline-related compounds have been explored through various studies. The synthesized complexes of 8-hydroxyquinoline derivatives have shown enhanced antiproliferative activity against breast cancer cell lines, indicating potential therapeutic applications . Additionally, the effect of high pressure on the crystal structure and charge transport properties of a related complex, (2-fluoro-3-pyridyl)(4-iodophenyl)borinic 8-oxyquinolinate, has been investigated, revealing that hydrostatic pressure does not significantly affect the dominant charge transport mechanism in the material .

Aplicaciones Científicas De Investigación

8-Fluoro-3-iodoquinoline is a type of fluorinated quinoline . Quinolines are a class of organic compounds with a wide range of applications in scientific research .

-

Scientific Field: Organic Chemistry

- Application : Quinolines are used as building blocks in the synthesis of more complex molecules .

- Methods : Various synthetic methods are used, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Results : The resulting compounds can exhibit a range of properties depending on the specific substitutions made .

-

Scientific Field: Medicinal Chemistry

- Application : Fluorinated quinolines have been used as the basis for a number of drugs, including antimalarial and antineoplastic medications .

- Methods : These compounds are typically synthesized and then tested for biological activity .

- Results : Some fluorinated quinolines have shown significant biological activity, making them useful in the development of new medications .

-

Scientific Field: Material Science

- Application : Some fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

- Methods : These compounds are synthesized and then incorporated into various materials or products .

- Results : The specific outcomes can vary widely depending on the application .

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

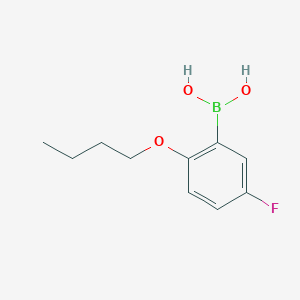

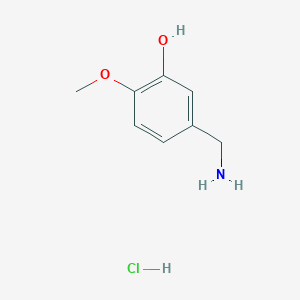

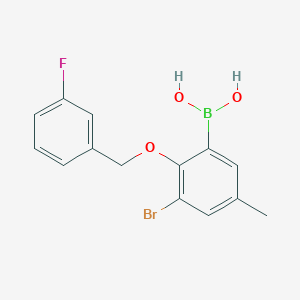

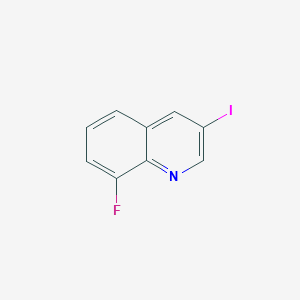

8-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585324 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3-iodoquinoline | |

CAS RN |

866782-59-4 | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.